2-phenoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
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Overview
Description
2-phenoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide typically involves the reaction of phenoxyacetic acid with 4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole moiety and have similar biological activities.
Phenoxyacetic Acid Derivatives: Compounds with the phenoxyacetic acid structure exhibit comparable chemical reactivity and applications.
Uniqueness
2-phenoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is unique due to its specific combination of the phenoxy and oxadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-phenoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-20(15-27-19-9-5-2-6-10-19)23-18-13-11-17(12-14-18)22-24-21(25-28-22)16-7-3-1-4-8-16/h1-14H,15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITODSLHPXLLJDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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